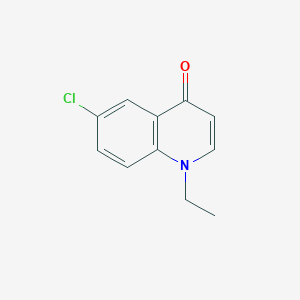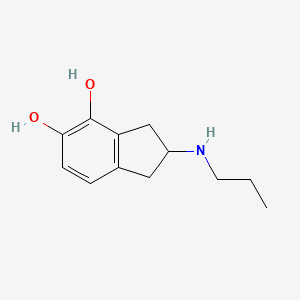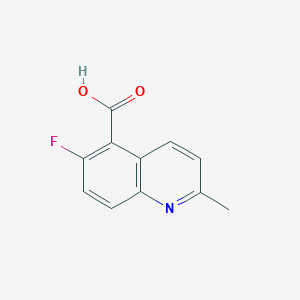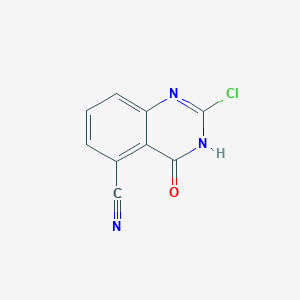
2-Chloro-3-quinolinecarbaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-quinolinecarbaldehyde oxime is a chemical compound that belongs to the quinoline family. Quinolines are aromatic compounds that consist of a benzene ring fused with a pyridine heterocyclic system. This compound is known for its interesting medicinal and pharmaceutical properties, making it a subject of extensive research in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-quinolinecarbaldehyde oxime typically involves the reaction of 2-chloro-3-quinolinecarbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-Chloro-3-quinolinecarbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: This reaction can convert the oxime group to a nitro group.
Reduction: The oxime group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-3-quinolinecarbaldehyde nitro derivative.
Reduction: Formation of 2-chloro-3-quinolinecarbaldehyde amine derivative.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
2-Chloro-3-quinolinecarbaldehyde oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-Chloro-3-quinolinecarbaldehyde oxime involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, making it effective against certain bacteria and cancer cells .
類似化合物との比較
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar structure but lacks the oxime group.
3-Quinolinecarbaldehyde oxime: Similar structure but lacks the chlorine atom.
2-Chloro-3-quinolinecarboxylic acid: Similar structure but has a carboxylic acid group instead of an aldehyde group.
Uniqueness
2-Chloro-3-quinolinecarbaldehyde oxime is unique due to the presence of both the chlorine atom and the oxime group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C10H7ClN2O |
|---|---|
分子量 |
206.63 g/mol |
IUPAC名 |
(NZ)-N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H7ClN2O/c11-10-8(6-12-14)5-7-3-1-2-4-9(7)13-10/h1-6,14H/b12-6- |
InChIキー |
KTZXCDZMISQMMF-SDQBBNPISA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N\O |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(Benzyloxy)-2-azaspiro[3.3]heptane](/img/structure/B11894341.png)
![5-Bromo-6-methylpyrazolo[1,5-a]pyridine](/img/structure/B11894349.png)


![1-Methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B11894363.png)




![2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B11894386.png)
![2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B11894404.png)
